molecular formula C21H24ClN3O2 B2430651 N1-(3-chloro-2-methylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 953960-05-9

N1-(3-chloro-2-methylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No. B2430651
CAS RN: 953960-05-9
M. Wt: 385.89
InChI Key: MYWCUHDWBVVMEK-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Organic Synthesis and Catalysis

Pinacol boronic esters, like our compound, serve as highly valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this method to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.

Hydroboration-Deboronation Strategies

In 2005, Renaud and colleagues described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy. The protodeboronation of in situ-generated catechol boronic esters proceeds via a radical chain reaction, particularly effective for 2° alkyl boronic esters. This approach provides a powerful tool for synthetic chemists to access complex molecules .

Drug Discovery and Scaffold Exploration

Pyrrolidine derivatives, such as our compound, serve as versatile scaffolds in drug discovery. Structure-activity relationship (SAR) studies have revealed that substituents on the N′ position significantly impact biological activity. For instance, antibacterial activity increases with specific N′-substituents (e.g., N′-Ph) and 4′-phenyl substituents. Researchers continue to explore pyrrolidine-based compounds for novel drug candidates .

Photoredox Catalysis and Radical Reduction

Radicals can be reduced by photoredox catalysts, leading to deboronation. This process involves the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation. The resulting indolizidine derivatives demonstrate promising diastereoselectivity and synthetic potential .

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-15-18(22)5-4-6-19(15)24-21(27)20(26)23-12-11-16-7-9-17(10-8-16)25-13-2-3-14-25/h4-10H,2-3,11-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWCUHDWBVVMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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